molecular formula C10H11NS B1607426 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine CAS No. 335032-47-8

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine

Cat. No. B1607426
M. Wt: 177.27 g/mol
InChI Key: FKHVKIIMXLUFHI-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine, also known as BTMMA , is a chemical compound with the molecular formula C₁₇H₁₁NS . It falls within the class of isoquinoline derivatives and exhibits interesting properties due to its unique structural features .


Synthesis Analysis

The synthesis of BTMMA involves several steps. While I don’t have specific details on the synthetic route for this compound, it likely includes the introduction of the benzo[b]thiophen-2-yl group onto an isoquinoline scaffold, followed by N-methylation. Researchers have explored various synthetic pathways to access BTMMA, and further investigation is needed to optimize its synthesis .


Molecular Structure Analysis

The molecular structure of BTMMA consists of an isoquinoline core fused with a benzo[b]thiophene ring. The nitrogen atom in the isoquinoline moiety is methylated, resulting in the N-methylmethanamine group. The aromatic rings contribute to its stability and electronic properties. Accurate characterization through techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry is essential to confirm its structure .


Chemical Reactions Analysis

BTMMA may participate in various chemical reactions due to its functional groups. Potential reactions include nucleophilic substitutions, oxidative processes, and cyclizations. Researchers have investigated its reactivity with different electrophiles and nucleophiles, leading to the formation of diverse derivatives. Further studies are needed to explore its reactivity under various conditions .

properties

IUPAC Name

1-(1-benzothiophen-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHVKIIMXLUFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351182
Record name 2-(Methylaminomethyl)benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine

CAS RN

335032-47-8
Record name 2-(Methylaminomethyl)benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of N-methyl benzothiophene-2-carboxamide (10.0 g, 52 mmole) in dry THF (75 mL) under argon was added a solution of 1.0 M LiAlH4 in THF (135 mL, 135 mmole) over 15 minutes. The reaction quickly became clear and was heated at reflux for 2 days. After cooling to 0° C. the reaction was carefully quenched with the sequential addition of H2O (5.1 mL), 15% NaOH in H2O (5.1 mL), and H2O (15.3 mL). The mixture was filtered through a pad of celite® and the filter pad was rinsed with Et2O (50 mL). The filtrate was concentrated to afford the title compound (9.11 g, 99%) as a pale yellow oil which solidified in the freezer 1H NMR (400 MHz, CDCl3) δ 7.83 (d, J=7.3 Hz, 1 H), 7.72 (d, J=7.3 Hz, 1 H), 7.33 (m, 2 H), 7.17 (s, 1 H), 4.06 (s, 2 H), 2.53 (s, 3 H), 1.56 (br s, 1 H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
135 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

Quantity
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Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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